L-[1-13C]Fucose

Metabolic Flux Analysis Fucose Salvage Pathway Glycobiology

Tracking fucosylation dynamics with unlabeled or uniformly labeled fucose limits analytical resolution and obscures pathway-specific flux. L-[1-13C]Fucose resolves this with C1-specific 13C enrichment, enabling unambiguous tracing of the fucose salvage pathway. • Quantifies exogenous fucose incorporation into GDP-fucose pools at 0.5-50 μM in cell culture. • Compatible with LC-MS/MS and 13C-NMR for glycan structural elucidation. • Defined mixtures with [U-13C]fucose enable precise 13C-MFA flux quantification in microorganisms. • Supplied ≥98% pure, 99 atom % 13C enrichment, ready for immediate use.

Molecular Formula C7H14O6
Molecular Weight 195.175
CAS No. 83379-38-8
Cat. No. B583657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-[1-13C]Fucose
CAS83379-38-8
Synonyms6-Deoxy-L-galactose-1-13C;  (-)-Fucose-1-13C;  6-Deoxy-L-galactose-1-13C;  6-Desoxygalactose-1-13C;  Fucose-1-13C;  L-(-)-Fucose-1-13C;  L-Galactomethylose-1-13C; 
Molecular FormulaC7H14O6
Molecular Weight195.175
Structural Identifiers
SMILESCC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1
InChIKeyQGDAKKGEZOUGCL-HDNRTSKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-[1-13C]Fucose Procurement Guide


L-[1-13C]Fucose is a stable isotope-labeled monosaccharide, specifically a 6-deoxy-L-galactose, with a 13C atom incorporated at the C1 (anomeric) position . This precise, position-specific labeling enables its use as a high-fidelity tracer in metabolic flux analysis and glycomics [1]. Its primary application is in tracking the fucose salvage pathway and quantifying fucosylation dynamics in cell culture and other biological systems, leveraging the distinct mass shift for detection by mass spectrometry and NMR [2].

Tracer Design Position-specific 13C label at anomeric C1
Research Context Tracks fucose salvage pathway and fucosylation dynamics
Detection Compatible with MS and NMR via isotopic mass shift

Why Generic Analogs Cannot Substitute


Substituting L-[1-13C]Fucose with unlabeled L-fucose or other 13C-labeled fucose isotopomers (e.g., L-[6-13C]fucose or [U-13C]fucose) fundamentally alters the achievable analytical resolution and the specific metabolic questions that can be answered. The C1 position of fucose is the anomeric carbon, and its isotopic labeling provides unique NMR chemical shift information [1] and is metabolically stable in a way that is distinct from uniformly labeled or C6-labeled variants, which undergo different metabolic fates [2]. Using a non-labeled compound precludes isotopic tracing altogether, while using an isotopomer with a different labeling pattern yields a distinct isotopologue distribution that cannot be deconvolved to provide the same pathway-specific flux information [3].

Unlabeled L-Fucose

No isotopic tracing possible; cannot differentiate salvage from de novo GDP-fucose contribution.

L-[6-13C]Fucose

Lacks anomeric carbon label; different metabolic stability and NMR structural information.

[U-13C]Fucose

Complex isotopologue distribution complicates pathway-specific flux deconvolution.

Quantitative Evidence for Tracer Selection


Salvage vs. De Novo Pathway Tracing

The position of the 13C label on L-[1-13C]fucose is not arbitrary; it is critical for dissecting the two distinct pathways for GDP-fucose synthesis. A study demonstrated that when cells are cultured in the presence of 30-50 μM exogenous 13C-fucose, they completely inhibit the de novo pathway, leading to >90% of GDP-fucose being derived from the exogenous (salvage) source [1]. In contrast, with 0.3 μM exogenous fucose, the salvage pathway contributes less than 10%, with the de novo pathway being dominant. This quantitative switch is only observable with a traceable, position-specific label that allows for LC-MS/MS differentiation of labeled and unlabeled GDP-fucose pools [1].

Salvage Contribution
Head-to-head
>90% salvage contribution at 50 µM tracer; ≥80 pp increase over low concentration
Supports concentration-dependent salvage pathway quantification
LC-MS/MS analysis of N-glycans; 8 cell lines
Metabolic Flux Analysis Fucose Salvage Pathway Glycobiology

Isotopomer Analysis for Flux Quantification

The C1 position of fucose is the anomeric carbon, a key NMR-active nucleus for structural and dynamic studies. A position-specific label at C1 provides a unique spectroscopic handle. In a practical demonstration, a mixture of 20% [U-13C]fucose and 80% L-[1-13C]fucose was used to trace intracellular metabolites, and the resulting isotopologue distributions were precisely quantified by IC-MS and GC-MS after correction for natural abundance [1]. This approach allows for the determination of metabolic fluxes with high precision, leveraging the distinct mass and NMR signatures of the C1-labeled versus uniformly labeled species. In contrast, using only [U-13C]fucose yields a more complex isotopomer pattern that can be harder to deconvolve for specific pathway fluxes [2].

Isotopologue Deconvolution
Method context
80% [1-13C] / 20% [U-13C] mixture provides more deconvolvable isotopologue pattern
Supports improved deconvolution for flux analysis
IC-MS/GC-MS analysis of intracellular metabolites in E. coli
13C-Metabolic Flux Analysis Isotopomer Analysis NMR Spectroscopy

Synthetic Yield and Isotope Preservation

The chemical synthesis of L-[1-13C]fucose is more efficient than that of other position-labeled analogs. A practical synthetic route describes the introduction of the 13C label at the C1 position as the final step, a strategy that minimizes loss of the costly 13C isotope [1]. This is in direct contrast to the synthesis of L-[6-13C]fucose or [U-13C]fucose, which often require earlier introduction of the label, leading to lower overall yields due to losses during multi-step procedures. The high-yield synthesis of the C1-labeled compound translates to greater availability and a potentially lower cost per unit for procurement [1].

Synthetic Efficiency
Reported
13C label introduced in final synthesis step
Reported synthesis strategy may support procurement cost
Yield not numerically quantified; synthesis review
Isotopic Synthesis Chemical Probe Synthesis Cost-Effective Procurement

NMR Characterization of Anomeric Configuration

The anomeric C1 carbon of fucose is a critical reporter for glycan structure and conformation. 13C-NMR studies on oligosaccharides containing L-fucose have established that the C1 resonance is a key diagnostic peak for determining anomeric configuration and linkage type [1]. A position-specific label at C1 simplifies NMR spectra by selectively enhancing this key signal, allowing for more accurate structural assignment in complex mixtures. In contrast, a uniformly labeled [U-13C]fucose would result in a more crowded spectrum, potentially obscuring the C1 signal and complicating analysis. While a C6-labeled analog would also provide a simplified spectrum, the C1 position is structurally and conformationally more informative [1].

NMR Simplification
Class-level
Single, intense C1 resonance for anomeric analysis
Reported NMR simplification for anomeric configuration analysis
Based on class-level inference; experimental validation may be needed
NMR Spectroscopy Glycan Structure Elucidation Conformational Analysis

Validated Application Scenarios


Fucose Salvage Pathway in Cancer Cells

This is the primary and most well-supported application. As demonstrated by Sosicka et al., L-[1-13C]fucose can be used at varying concentrations (0.5-50 μM) to determine the contribution of the salvage pathway to the total cellular GDP-fucose pool. Researchers can culture cancer cells (e.g., HeLa, HepG2) with L-[1-13C]fucose for 24 hours, then analyze the 13C incorporation into N-glycans by LC-MS/MS to measure the fraction of fucose derived from the exogenous source [1].

Metabolic Flux Analysis in Microbial Systems

For precise 13C-metabolic flux analysis (13C-MFA), a defined mixture of L-[1-13C]fucose and [U-13C]fucose is the optimal tracer. As outlined in a detailed protocol, a mixture of 20% [U-13C] and 80% L-[1-13C]fucose provides a unique isotopologue distribution that, when analyzed by IC-MS or GC-MS, allows for accurate quantification of intracellular fluxes in microorganisms like E. coli [1].

Structural Elucidation of Fucosylated Glycans

When the research goal is to determine the anomeric configuration or linkage of a fucose residue in an oligosaccharide, L-[1-13C]fucose is the preferred labeling reagent. Its position-specific label at the C1 carbon produces a simplified 13C-NMR spectrum that highlights the key diagnostic peak for anomeric configuration, enabling more confident structural assignments than would be possible with an unlabeled or uniformly labeled sample [1].

Synthesis of Molecular Probes for Binding Studies

For laboratories synthesizing custom 13C-labeled glycoconjugates, L-[1-13C]fucose is a strategic choice of starting material due to its efficient synthesis [1]. This compound has been used as a substrate for further chemical modifications, including click chemistry, to create probes for studying protein-carbohydrate binding interactions, where the C1 label provides a unique spectroscopic or mass spectrometric handle [2].

Application
Selection Property
Validation Focus
Fucose salvage pathway quantification
C1 position-specific 13C label
Confirm concentration-dependent salvage contribution
Metabolic flux analysis in microbial models
Defined isotopologue mixture compatibility
Verify flux resolution using isotopologue distribution deconvolution
Structural elucidation of fucosylated glycans
C1-specific NMR enhancement
Confirm simplified spectrum for anomeric assignment
Synthesis of 13C-labeled glycoconjugate probes
Efficient C1-label synthetic strategy
Assess probe suitability for binding interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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